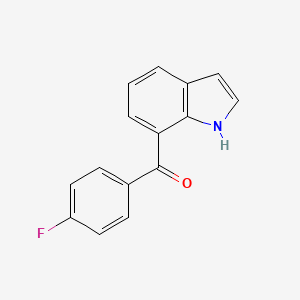

(4-Fluorophenyl)(1H-indol-7-yl)methanone

Beschreibung

(4-Fluorophenyl)(1H-indol-7-yl)methanone (CAS: 405275-40-3) is a fluorinated indole derivative with the molecular formula C₁₅H₁₀FNO and a molecular weight of 239.25 g/mol . Structurally, it consists of a benzoyl group substituted with a fluorine atom at the para position of the phenyl ring, linked to the 7-position of the indole scaffold. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole derivatives, particularly in targeting serotonin receptors and enzyme modulation .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(1H-indol-7-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDYZTCFDLHNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743393 | |

| Record name | (4-Fluorophenyl)(1H-indol-7-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405275-40-3 | |

| Record name | (4-Fluorophenyl)(1H-indol-7-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(1H-indol-7-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 7-indolylmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluorophenyl)(1H-indol-7-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Fluorophenyl)(1H-indol-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogs

- (4-Bromophenyl)(1H-indol-7-yl)methanone (CAS: 91714-50-0): Molecular formula: C₁₅H₁₀BrNO; Molecular weight: 300.15 g/mol . Applications: Used as an intermediate in synthesizing receptor antagonists (e.g., 5-HT₂A) .

- Bis(4-fluorophenyl)methanone oxime (Compound 35c): Synthesized from bis(4-fluorophenyl)methanone via oxime formation. Melting point: 142°C; exhibits higher thermal stability due to symmetric fluorination .

Methyl-Substituted Analogs

- (4-Methylphenyl)(1H-indol-3-yl)methanone (CAS: 890-29-9): Molecular formula: C₁₆H₁₃NO; Molecular weight: 235.28 g/mol. The methyl group at the para position increases hydrophobicity, reflected in a higher melting point (179–181°C) compared to the fluorine analog .

Substitution at the Indole Ring

3-Position Substitution

- 3-(4'-Fluorobenzoyl)indole (CAS: 152807-26-6): Molecular formula: C₁₅H₁₀FNO; identical to the target compound but substituted at the indole 3-position. Structural isomerism affects electronic distribution; the 3-substituted derivative shows stronger electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions .

Complex Indole Derivatives

- 7-(4-Fluorophenyl)-9-hydroxy-5-isopropyl-5H-indeno[1,2-b]indol-10-one (Compound 6d): A polycyclic derivative with additional fused rings. Molecular weight: 372.14 g/mol; exhibits enhanced π-π stacking due to planar indenone structure . Demonstrated bioactivity in preliminary antioxidant assays .

Pharmacological and Computational Comparisons

Serotonin Receptor Antagonists

- (3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate: A structurally complex analog with a piperazine linker. Crystalline forms (e.g., Form B) show improved solubility and bioavailability as 5-HT₂A antagonists .

Computational Studies

- DFT Analysis of (4-Fluorophenyl)methanone Derivatives: Electron-withdrawing groups (e.g., -F, -NO₂) increase global electrophilicity (ω+), enhancing binding to biological targets like angiotensin-converting enzyme (ACE) . The fluorine atom in this compound contributes to a polarized electron density map, favoring interactions with hydrophobic enzyme pockets .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |

|---|---|---|---|---|---|

| This compound | 405275-40-3 | C₁₅H₁₀FNO | 239.25 | Not reported | 7-position indole substitution |

| (4-Bromophenyl)(1H-indol-7-yl)methanone | 91714-50-0 | C₁₅H₁₀BrNO | 300.15 | Not reported | Bromine substituent |

| (4-Methylphenyl)(1H-indol-3-yl)methanone | 890-29-9 | C₁₆H₁₃NO | 235.28 | 179–181 | Methyl group, 3-position indole |

| Bis(4-fluorophenyl)methanone oxime | Not reported | C₁₃H₁₀F₂N₂O | 260.23 | 142 | Symmetric fluorination |

Biologische Aktivität

(4-Fluorophenyl)(1H-indol-7-yl)methanone is a synthetic compound that belongs to the indole derivatives class, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FNO, with a molecular weight of 241.26 g/mol. The presence of a fluorinated phenyl group enhances its lipophilicity and metabolic stability, which are critical for its biological activity.

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. Notably, this compound exhibits a high affinity for cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .

Biochemical Pathways

The compound's mechanism involves modulation of key signaling pathways. For instance, it has been shown to influence the MAP kinase signaling pathway, crucial for cell growth and differentiation. This modulation can lead to significant changes in cellular metabolism and gene expression.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro evaluations against the MCF-7 breast cancer cell line demonstrated promising results, with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| This compound | 21.57 | Doxorubicin: 25.71 |

| Other derivatives | 8.52 |

Anti-Inflammatory Effects

The compound also shows significant anti-inflammatory activity by inhibiting epoxide hydrolase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Studies

In a study evaluating various indole derivatives, this compound was synthesized and characterized using techniques such as NMR and LCMS. The biological evaluation indicated that this compound could serve as a lead structure for developing new anti-cancer agents due to its potent activity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.